molecular formula C7H16ClNO2 B1532931 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride CAS No. 1619-35-8

1-(4-Piperidinyl)-1,2-ethanediol hydrochloride

Cat. No.: B1532931
CAS No.: 1619-35-8
M. Wt: 181.66 g/mol
InChI Key: NSUNHVAOZNKIFU-UHFFFAOYSA-N
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Description

1-(4-Piperidinyl)-1,2-ethanediol hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine

Mechanism of Action

Target of Action

It is known that piperidine derivatives have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant agents . These diverse applications suggest that the compound interacts with multiple targets, each playing a significant role in its mechanism of action.

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives act as inhibitors or agonists of specific receptors, altering the normal function of these receptors and leading to therapeutic effects .

Biochemical Pathways

It is known that piperidine derivatives can influence a variety of biochemical pathways, depending on their specific targets . For example, some piperidine derivatives may affect pathways related to inflammation, pain perception, or cell proliferation .

Pharmacokinetics

It is known that the pharmacokinetics of piperidine derivatives can vary widely, depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.

Result of Action

Given the wide range of therapeutic applications of piperidine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level . These effects could include alterations in cell signaling, changes in gene expression, or modulation of cellular processes such as inflammation or cell proliferation .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of many drugs . Therefore, it is likely that similar factors could also influence the action of 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Piperidinyl)-1,2-ethanediol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Piperidinyl)-1,2-ethanediol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Industry: The compound is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl): A well-known narcotic analgesic.

    N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different functional groups.

    N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another fentanyl analog with an ethereal moiety.

Uniqueness

1-(4-Piperidinyl)-1,2-ethanediol hydrochloride is unique due to its specific structure, which allows it to interact with different molecular targets compared to other piperidine derivatives. Its dual hydroxyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

1-piperidin-4-ylethane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-5-7(10)6-1-3-8-4-2-6;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUNHVAOZNKIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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